Regioisomeric Reactivity Comparison: 2-Position Bromomethyl vs. 1-Position and 5-Position Indane Analogs
The position of the bromomethyl substituent on the indane scaffold fundamentally alters electrophilic reactivity and steric accessibility. 2-(Bromomethyl)-2,3-dihydro-1H-indene, with substitution at the saturated 2-position of the indane ring, presents a distinct steric environment compared to the 1-position analog (1-(bromomethyl)-2,3-dihydro-1H-indene), where the bromomethyl group is adjacent to the aromatic ring . Additionally, the 5-position regioisomer (5-(bromomethyl)indane, CAS 501649-52-1) places the electrophilic center on the aromatic ring itself, resulting in fundamentally different electronic properties and cross-coupling compatibility . This regioisomeric divergence necessitates distinct synthetic route planning and precludes direct substitution without revalidation of reaction conditions and yields.
| Evidence Dimension | Regioisomeric position of bromomethyl group |
|---|---|
| Target Compound Data | 2-position (saturated indane ring carbon) |
| Comparator Or Baseline | 1-position analog (benzylic, adjacent to aromatic ring); 5-position analog (aromatic ring substitution) |
| Quantified Difference | Qualitative structural differentiation; no direct comparative kinetic data identified in available literature. |
| Conditions | Structural comparison of indane regioisomers |
Why This Matters
Procurement of the correct regioisomer is critical as even isomeric bromomethyl indanes cannot be used interchangeably in established synthetic protocols without re-optimization of reaction conditions.
